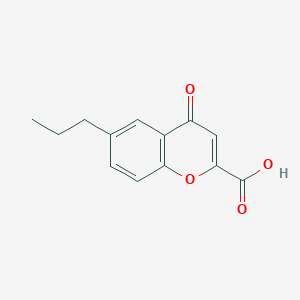
6-Propylchromone-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylchromone-2-carboxylic acid, also known as PCC, is a chemical compound that belongs to the class of flavonoids. Flavonoids are a group of naturally occurring compounds that have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. PCC is a synthetic flavonoid that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 6-Propylchromone-2-carboxylic acid is not fully understood. However, it is believed that 6-Propylchromone-2-carboxylic acid exerts its biological activities through the modulation of various signaling pathways. 6-Propylchromone-2-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 6-Propylchromone-2-carboxylic acid has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
6-Propylchromone-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the prevention and treatment of a number of diseases. 6-Propylchromone-2-carboxylic acid has also been shown to have anticancer properties, and may be useful in the treatment of various types of cancer. Additionally, 6-Propylchromone-2-carboxylic acid has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Propylchromone-2-carboxylic acid in lab experiments is its relative ease of synthesis. 6-Propylchromone-2-carboxylic acid is a synthetic compound that can be easily produced in large quantities, which makes it a popular choice for researchers studying its biological activities. Additionally, 6-Propylchromone-2-carboxylic acid has been extensively studied, and its biological activities are well understood. One of the limitations of using 6-Propylchromone-2-carboxylic acid in lab experiments is that it may not accurately reflect the biological activities of naturally occurring flavonoids. Additionally, 6-Propylchromone-2-carboxylic acid may have different biological activities depending on the cell type or tissue being studied.
Orientations Futures
There are a number of future directions for research on 6-Propylchromone-2-carboxylic acid. One area of research is the development of 6-Propylchromone-2-carboxylic acid-based therapies for cancer. 6-Propylchromone-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may be useful in the treatment of various types of cancer. Additionally, 6-Propylchromone-2-carboxylic acid may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research may also focus on the development of 6-Propylchromone-2-carboxylic acid analogs with improved biological activities.
Méthodes De Synthèse
The synthesis of 6-Propylchromone-2-carboxylic acid involves the reaction of 5-nitro-2-propylbenzoic acid with sodium hydroxide in the presence of a catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 6-Propylchromone-2-carboxylic acid. The synthesis of 6-Propylchromone-2-carboxylic acid is a relatively simple and straightforward process, which makes it a popular choice for researchers studying its biological activities.
Applications De Recherche Scientifique
6-Propylchromone-2-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. 6-Propylchromone-2-carboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-Propylchromone-2-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
141474-82-0 |
|---|---|
Nom du produit |
6-Propylchromone-2-carboxylic acid |
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-oxo-6-propylchromene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-2-3-8-4-5-11-9(6-8)10(14)7-12(17-11)13(15)16/h4-7H,2-3H2,1H3,(H,15,16) |
Clé InChI |
MXCVHSXCXPHOLP-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O |
SMILES canonique |
CCCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O |
Autres numéros CAS |
141474-82-0 |
Synonymes |
6-n-propylchromone-2-carboxylic acid 6-propylchromone-2-carboxylic acid PCCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



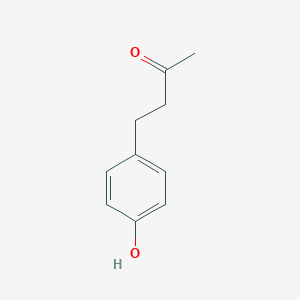
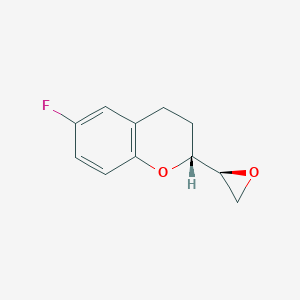
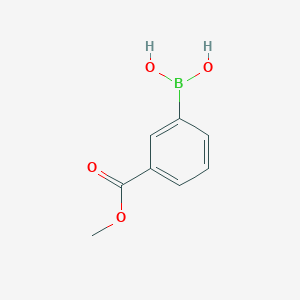
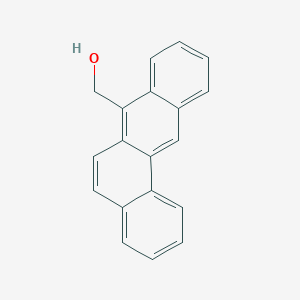
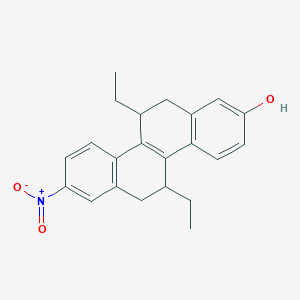
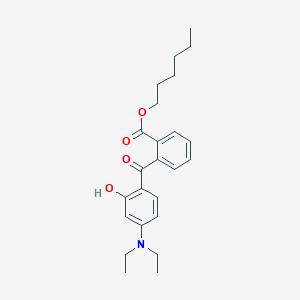
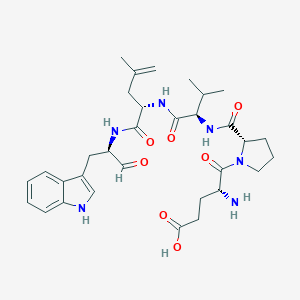
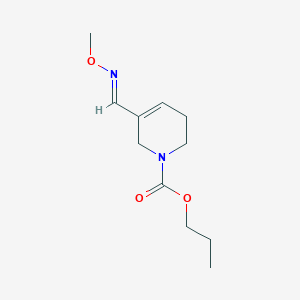
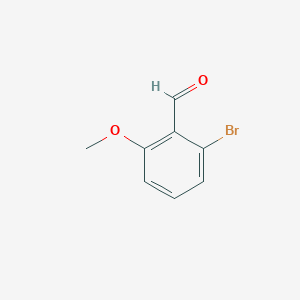
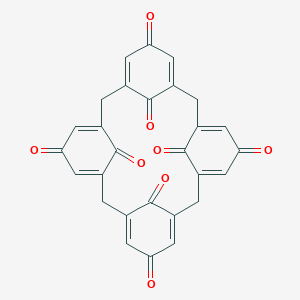
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
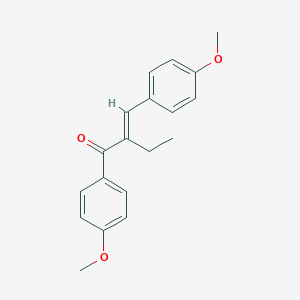
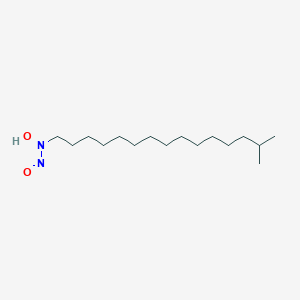
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)